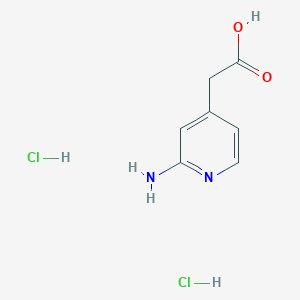

2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-aminopyridin-4-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.2ClH/c8-6-3-5(1-2-9-6)4-7(10)11;;/h1-3H,4H2,(H2,8,9)(H,10,11);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAQNGRYLXVJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 2-(2-Aminopyridin-4-yl)acetic Acid Dihydrochloride

Abstract

2-(2-Aminopyridin-4-yl)acetic acid is a heterocyclic compound featuring a 2-aminopyridine moiety, a structure of significant interest in medicinal chemistry due to its prevalence in pharmacologically active agents.[1][2] The dihydrochloride salt form enhances solubility and stability, making it particularly relevant for pharmaceutical development. A rigorous structural elucidation of this molecule is paramount for understanding its chemical behavior, guiding synthetic efforts, and interpreting its biological activity. This guide presents a comprehensive, multi-technique blueprint for the complete structural analysis of 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride. It outlines a logical workflow, from foundational property prediction to definitive crystallographic analysis and detailed spectroscopic characterization, providing both the theoretical basis and practical, field-tested protocols for each analytical method.

Foundational Analysis and Predicted Properties

Prior to extensive experimental work, a foundational analysis using computational tools provides a baseline understanding of the molecule's properties. The dihydrochloride salt of 2-(2-aminopyridin-4-yl)acetic acid (C₇H₁₀Cl₂N₂O₂) possesses two additional protons, which are expected to reside on the most basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group. This double protonation significantly influences the molecule's electronic structure and physical properties.

Table 1: Predicted Physicochemical Properties of 2-(2-Aminopyridin-4-yl)acetic Acid Dihydrochloride

| Property | Predicted Value/Information | Rationale & Cited Source |

| Molecular Formula | C₇H₁₀Cl₂N₂O₂ | Based on the parent molecule plus two HCl. |

| Molecular Weight | 229.08 g/mol | Calculated from the molecular formula. |

| CAS Number | 2177266-06-5 | Identifier for the specific dihydrochloride salt.[3] |

| Water Solubility | High | The presence of two hydrochloride salts and a carboxylic acid group suggests excellent solubility in polar protic solvents like water.[4] |

| pKa | Multiple values expected | The molecule has a carboxylic acid (acidic), a protonated pyridine ring (acidic), and a protonated amino group (acidic). pKa values for similar structures suggest these will be well-defined.[5] |

Definitive Structure: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the most unambiguous structural data, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.[6] For a hydrochloride salt, this technique is invaluable for definitively identifying the protonation sites and mapping the hydrogen-bonding network that dictates the crystal packing.[7][8]

Causality Behind Experimental Choices

The choice of solvent for crystallization is the most critical variable. Given the high polarity of the dihydrochloride salt, a solvent system that allows for slow cooling or vapor diffusion to promote the formation of high-quality, single crystals is essential. A mixture of a polar solvent in which the compound is soluble (e.g., water, methanol) and a less polar co-solvent in which it is less soluble (e.g., ethanol, isopropanol, or acetonitrile) is often a successful strategy. This allows for fine-tuning of supersaturation, the driving force for crystallization.

Experimental Protocol: Crystal Growth and Data Acquisition

-

Solubility Screening: Accurately weigh ~5 mg of the compound into several vials. Add 0.5 mL of various solvents and solvent mixtures (e.g., water, methanol, ethanol, water/ethanol mixtures, methanol/acetonitrile) to determine suitable candidates for crystallization.

-

Crystal Growth (Slow Evaporation/Cooling): Prepare a near-saturated solution of the compound in a selected solvent system at a slightly elevated temperature (e.g., 40 °C). Filter the solution through a syringe filter into a clean vial. Seal the vial with a cap that has been pierced with a needle to allow for slow evaporation over several days at room temperature. Alternatively, allow the saturated solution to cool slowly to room temperature, then transfer to 4 °C.

-

Crystal Mounting: Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a cryoloop.

-

Data Collection: Mount the crystal on a modern X-ray diffractometer equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source and a CCD detector.[9] Cool the crystal in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage.

-

Structure Solution and Refinement: Collect a full sphere of diffraction data. Process the data to obtain reflection intensities. Solve the structure using direct methods or Patterson analysis, and refine the atomic positions, occupancies, and thermal parameters against the experimental data to achieve a final, validated crystal structure.

Solution-State Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride, ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and provide definitive evidence of the protonation sites through chemical shift analysis.

Causality Behind Experimental Choices

Due to the salt form, the compound is expected to be highly soluble in deuterated water (D₂O), making it the solvent of choice.[10] In D₂O, acidic protons (from -COOH, -NH₃⁺, and the pyridinium N-H) will exchange with deuterium and may become broadened or disappear from the ¹H spectrum, a diagnostic feature in itself.[9] Tetramethylsilane (TMS) is not soluble in water; therefore, a water-soluble internal standard such as TSP (sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄) is used for referencing the spectra to 0.00 ppm.[11]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of D₂O containing a small amount of TSP. Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[9]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Reference the spectra to the TSP signal at 0.00 ppm for ¹H NMR. For ¹³C NMR in D₂O, referencing can be done against an external standard or a known residual solvent peak.[11][12]

Predicted Spectral Data

Based on the known effects of protonation on pyridine and amine chemical shifts, a predicted spectrum can be constructed. Protonation of the pyridine ring nitrogen causes significant deshielding (a downfield shift) of the ring protons, particularly those at the α and γ positions.[13][14]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, D₂O)

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |

| H-6 (Pyridine) | 8.0 - 8.3 | Doublet (d) | 1H | α to protonated ring N, strongly deshielded.[15] |

| H-5 (Pyridine) | 7.0 - 7.3 | Doublet of doublets (dd) | 1H | β to protonated ring N. |

| H-3 (Pyridine) | 6.9 - 7.1 | Singlet (s) or narrow doublet | 1H | γ to protonated ring N, adjacent to C-4. |

| CH₂ (Acetic Acid) | 3.8 - 4.1 | Singlet (s) | 2H | α to both the pyridine ring and the carboxylic acid group. |

| NH₃⁺, N⁺H, COOH | Variable, broad | Broad singlet (br s) | (Exchanged) | Acidic protons exchange with D₂O and are often not observed or are very broad. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, D₂O)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O (Carboxylic Acid) | 170 - 175 | Typical range for carboxylic acid carbons.[9] |

| C-2 (Pyridine) | 155 - 160 | Attached to protonated amino group, deshielded. |

| C-6 (Pyridine) | 145 - 150 | α to protonated ring N, deshielded. |

| C-4 (Pyridine) | 140 - 145 | Quaternary carbon attached to the acetic acid side chain. |

| C-3, C-5 (Pyridine) | 115 - 125 | Shielded relative to other ring carbons. |

| CH₂ (Acetic Acid) | 40 - 45 | Aliphatic carbon. |

Functional Group Analysis: Vibrational Spectroscopy (FT-IR & Raman)

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule's functional groups.[16] For this compound, these methods are excellent for confirming the presence of the carboxylic acid, the aminopyridine moiety, and the effects of protonation.[17][18]

Causality Behind Experimental Choices

FT-IR is particularly sensitive to polar functional groups and will clearly show the strong C=O stretch of the carboxylic acid and the broad O-H and N-H stretches. Raman spectroscopy, being sensitive to changes in polarizability, is often better for observing the symmetric vibrations of the aromatic ring.[19] Analyzing the solid-state sample avoids solvent interference and provides data that can be correlated with the crystal structure.

Experimental Protocols

-

FT-IR (KBr Pellet):

-

Grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

Acquire the spectrum from 4000 to 400 cm⁻¹ on an FT-IR spectrometer.

-

-

FT-Raman:

-

Place a small amount of the crystalline powder directly into a sample holder.

-

Acquire the spectrum using an FT-Raman spectrometer, typically with a 1064 nm laser source to minimize fluorescence.

-

Predicted Vibrational Modes

The protonation of the amino and pyridine groups will lead to the appearance of strong N-H⁺ bending and stretching modes and shifts in the pyridine ring breathing modes.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected FT-IR Region | Expected Raman Region | Comments |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | Weak | Broad due to extensive hydrogen bonding.[20] |

| N-H⁺ Stretch (NH₃⁺ and Pyridinium) | 3200 - 2800 (broad) | Moderate | Overlaps with O-H and C-H stretches.[21] |

| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2900 | Strong | |

| C=O Stretch (Carboxylic Acid) | 1730 - 1700 (strong) | Moderate | The exact position is sensitive to hydrogen bonding.[22] |

| N-H⁺ Bend (Ammonium) | 1620 - 1550 | Weak | Characteristic of protonated amines. |

| C=C, C=N Ring Stretches | 1640 - 1450 | Strong | A series of sharp bands characteristic of the pyridinium ring.[16] |

| C-O Stretch / O-H Bend | 1440 - 1300 | Weak | Coupled vibrations involving the carboxylic acid group.[23] |

Integrated Analysis and Computational Corroboration

The most robust structural elucidation comes from integrating all experimental data with theoretical calculations. Density Functional Theory (DFT) is a powerful computational method for predicting molecular geometries, NMR chemical shifts (using the GIAO method), and vibrational frequencies.[24][25][26]

Workflow for Integrated Analysis

The logical flow of a comprehensive structural analysis integrates computational and experimental techniques for validation and confirmation. This workflow ensures that the final structure is supported by multiple, independent lines of evidence.

Caption: Integrated workflow for structural elucidation.

Protocol: DFT Calculation for Spectral Prediction

-

Structure Input: Build the 3D structure of 2-(2-aminopyridin-4-yl)acetic acid with protons on the ring nitrogen and the exocyclic amino group.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[27]

-

Frequency Calculation: On the optimized geometry, perform a frequency calculation to predict the IR and Raman spectra. Confirm that no imaginary frequencies exist, indicating a true energy minimum.

-

NMR Calculation: Perform a GIAO-DFT calculation to predict the ¹³C and ¹H isotropic shielding constants.[26] Convert these to chemical shifts by referencing against TMS calculated at the same level of theory.

-

Comparison: Compare the calculated spectra directly with the experimental data. The strong correlation between the predicted and measured values provides high confidence in the structural assignment.

Conclusion

The structural analysis of 2-(2-aminopyridin-4-yl)acetic acid dihydrochloride requires a synergistic application of crystallographic, spectroscopic, and computational methods. While single-crystal X-ray diffraction offers the definitive solid-state structure, NMR spectroscopy provides crucial information about its form and connectivity in solution. Vibrational spectroscopy corroborates the presence of key functional groups and the effects of protonation. By integrating these experimental techniques with DFT calculations, a complete and unambiguous structural assignment can be achieved. This methodical approach is essential for establishing the fundamental chemical identity of the molecule, a prerequisite for its advancement in any drug development pipeline.

References

Click to expand

-

Marasinghe, A. A., et al. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers? Crystal Growth & Design. Available at: [Link]

-

Marasinghe, A. A., et al. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. ACS Publications. Available at: [Link]

-

Petru-Tudor, M., et al. (2025). Infrared and Raman spectroscopic study of carboxylic acids in heavy water. ResearchGate. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

IntechOpen. (2018). Spectral Calculations with DFT. IntechOpen. Available at: [Link]

-

Arivazhagan, M., & Arjunan, V. (2012). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. ResearchGate. Available at: [Link]

-

Parker, S. F., et al. (2026). Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. MDPI. Available at: [Link]

-

Marasinghe, A. A., et al. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. ResearchGate. Available at: [Link]

-

Petru-Tudor, M., et al. (n.d.). Infrared and Raman spectroscopic study of carboxylic acids in heavy water. Journal of Molecular Structure. Available at: [Link]

-

Ramalingam, S., et al. (2010). Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Wang, S., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]

-

Rsc.org. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

-

SciSpace. (n.d.). NMR spectroscopic study and DFT calculations of vibrational analyses, GIAO NMR shieldings and... SciSpace. Available at: [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal. Available at: [Link]

-

Kubica-Kowal, A., et al. (2022). Electron correlation and vibrational effects in predictions of paramagnetic NMR shifts. Physical Chemistry Chemical Physics. Available at: [Link]

-

ResearchGate. (n.d.). NMR spectroscopic study and DFT calculations of vibrational analyses, GIAO NMR shieldings and 'JCH, 'Jcc spin-spin coupling constants of 1,7-diaminoheptane. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate. Available at: [Link]

-

Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

-

Rani, P., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Available at: [Link]

-

Rsc.org. (n.d.). General Procedures. Royal Society of Chemistry. Available at: [Link]

-

Merry, J. B., & Goldstein, J. H. (1966). The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. Journal of the American Chemical Society. Available at: [Link]

-

G., Jones, et al. (1974). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). The Journal of Chemical Physics. Available at: [Link]

-

PubChem. (n.d.). 2-Aminopyridine-4-carboxylic acid. PubChem. Available at: [Link]

-

Chen, Y., et al. (n.d.). ¹H NMR and ¹³C NMR spectra in D2O. ResearchGate. Available at: [Link]

-

Sundaraganesan, N., et al. (2008). FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 4-N,N'-dimethylamino pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

ChemBK. (2024). 4-Aminopicolinic acid. ChemBK. Available at: [Link]

-

Reddit. (2021). NMR help. r/Chempros. Available at: [Link]

-

Al-bogami, A. S., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

-

Lambert, J. B., & Mazzola, E. P. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Pearson. Available at: [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

-

YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride. PubChem. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

-

ResearchGate. (2021). (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Available at: [Link]

-

ResearchGate. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available at: [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]

-

MDPI. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. MDPI. Available at: [Link]

-

National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. 2177266-06-5|2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride|BLD Pharm [bldpharm.com]

- 4. 2-Aminopyridine-3-carboxylic acid(5345-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. reddit.com [reddit.com]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Vibrational spectroscopy (FTIR and FTRaman) investigation using ab initio (HF) and DFT (B3LYP and B3PW91) analysis on the structure of 2-amino pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. tsijournals.com [tsijournals.com]

- 22. researchgate.net [researchgate.net]

- 23. Infrared and Raman spectroscopic study of carboxylic acids in heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. Spectral Calculations with DFT | IntechOpen [intechopen.com]

- 25. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Substituted Aminopyridine Acetic Acids

Abstract

Substituted aminopyridine acetic acids represent a class of "privileged structures" in medicinal chemistry, forming the core of numerous therapeutic agents due to their unique physicochemical properties.[1] The pyridine ring's nitrogen atom acts as a hydrogen bond acceptor and a basic center, profoundly influencing solubility, metabolic stability, and target binding affinity.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic pathways for accessing this versatile scaffold. It delves into the causality behind strategic and tactical experimental choices, offers detailed protocols for key transformations, and visually maps complex synthetic routes. The methodologies covered range from classical named reactions to modern metal-catalyzed cross-couplings, providing a robust toolkit for the synthesis of diverse aminopyridine acetic acid derivatives.

Introduction: The Strategic Importance of the Aminopyridine Acetic Acid Scaffold

The pyridine heterocycle is one of the most prevalent structural motifs found in pharmaceutical products.[2][3] When combined with an acetic acid side chain and an amino substituent, the resulting scaffold offers a trifecta of functional groups that can be strategically manipulated for optimal drug-target interactions. Derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and as kinase or urease inhibitors.[1]

The synthetic challenge lies in the controlled introduction of the acetic acid moiety and other substituents onto the aminopyridine core, often requiring careful management of regioselectivity and functional group compatibility. This guide will explore the most effective strategies to navigate these challenges.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of substituted aminopyridine acetic acids can be broadly categorized into two main approaches:

-

Installation of the Acetic Acid Side Chain onto a Pre-functionalized Aminopyridine: This is the most common strategy, leveraging well-established pyridine chemistry.

-

Construction of the Aminopyridine Ring with the Acetic Acid Moiety Already in Place: A less common but powerful approach for accessing highly substituted or complex analogs.

Strategy 1: Side-Chain Installation on Aminopyridine Cores

This approach typically begins with a commercially available or readily synthesized aminopyridine derivative, such as a halo-aminopyridine or an acetyl-aminopyridine.

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. For pyridylacetic acid derivatives, this often involves coupling a halopyridine with a two-carbon nucleophilic synthon.[2][3]

-

Key Insight: The choice of catalyst, ligand, and reaction conditions is critical to prevent common side reactions, such as the premature decarboxylation of the pyridylacetic acid product, especially for 2- and 4-substituted isomers.[2]

A general workflow involves the coupling of an activated aminopyridine (e.g., a bromo- or chloro-aminopyridine) with a suitable acetate equivalent.

Caption: General workflow for Pd-catalyzed synthesis.

Common acetate equivalents include lithium enolates, silyl enol ethers, and Reformatsky reagents.[3] Challenges can arise from the directing effects of the amino group and potential catalyst inhibition, which may necessitate protection of the amino group (e.g., as an acetyl derivative).[4]

A classic and powerful method for converting aryl alkyl ketones into terminal amides or carboxylic acids is the Willgerodt-Kindler reaction.[5][6] This is particularly useful when starting from an acetyl-aminopyridine.

-

Expertise & Experience: The Kindler modification, which uses elemental sulfur and a secondary amine (commonly morpholine), is often preferred for its milder conditions and operational simplicity compared to the original protocol using ammonium polysulfide.[5][7] The initial product is a thioamide, which can be readily hydrolyzed to the desired carboxylic acid.[8]

Caption: Willgerodt-Kindler reaction sequence.

This reaction ingeniously achieves both oxidation of the methyl group and migration of the carbonyl functionality to the terminal position.[5]

For syntheses starting from an aminopyridine carboxylic acid, the Arndt-Eistert reaction provides a reliable method for one-carbon chain extension (homologation).[9][10]

-

Trustworthiness: This multi-step sequence is known for preserving the stereochemistry of the starting material and is widely used in the synthesis of β-amino acids from α-amino acids.[11][12]

The process involves:

-

Conversion of the carboxylic acid to an acid chloride.

-

Reaction with diazomethane to form an α-diazoketone.

-

A metal-catalyzed (typically Ag₂O) Wolff rearrangement to generate a ketene.[12]

-

Trapping of the ketene with a nucleophile (e.g., water) to yield the homologated carboxylic acid.[9]

Caution: Diazomethane is toxic and explosive, requiring specialized handling procedures. Safer alternatives, such as diazo(trimethylsilyl)methane, have been developed.[11][12]

Strategy 2: Ring Construction and Multicomponent Reactions

Building the heterocyclic ring itself offers a convergent approach to complex derivatives. Three-component reactions are particularly efficient, creating molecular complexity in a single step.

A notable example involves the reaction of pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile.[2][3] This method leverages the dual reactivity of the Meldrum's acid intermediate, which first acts as a nucleophile and then as an electrophile.[3]

Caption: Logic of a three-component synthesis pathway.

This strategy is powerful for creating diverse libraries of compounds by simply varying the three starting components.[3]

Special Case: α-Amino-α-pyridylacetic Acids

A particularly important subclass is the α-amino-α-pyridylacetic acids, which are non-proteinogenic amino acids.[13] The most direct and classical method for their synthesis is the Strecker synthesis.[1][14]

-

Mechanism: The Strecker synthesis is a two-step process that begins with the reaction of a pyridinecarboxaldehyde, ammonia, and a cyanide source (like KCN or HCN) to form an α-aminonitrile.[15][16][17] The nitrile is then hydrolyzed, typically under strong acidic conditions, to yield the final α-amino acid.[15]

Experimental Protocols & Data

Protocol: Strecker Synthesis of 2-Amino-2-(pyridin-2-yl)acetic Acid[1]

This protocol is a representative example for synthesizing an α-amino-α-pyridylacetic acid.

Materials:

-

2-Pyridinecarboxaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Aqueous ammonia solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethanol

Procedure:

-

α-Aminonitrile Formation: In a well-ventilated fume hood, a solution of ammonium chloride and aqueous ammonia is prepared. 2-Pyridinecarboxaldehyde is added, followed by a solution of potassium cyanide, while maintaining a low temperature (0-5 °C). The mixture is stirred for several hours to allow the formation of 2-amino-2-(pyridin-2-yl)acetonitrile.

-

Extraction: The resulting α-aminonitrile is extracted from the aqueous mixture using an organic solvent like diethyl ether.

-

Hydrolysis: The extracted aminonitrile is concentrated and then subjected to hydrolysis by refluxing with concentrated hydrochloric acid. This step converts the nitrile group (-CN) into a carboxylic acid group (-COOH).

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled and neutralized (e.g., with NaOH) to precipitate the crude amino acid. The product is collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization from a water/ethanol mixture.[1]

Characterization:

-

The final structure should be confirmed using ¹H and ¹³C NMR spectroscopy.[13]

-

Mass spectrometry will confirm the molecular weight.

-

If asymmetric synthesis is attempted, chiral HPLC is essential to determine the enantiomeric excess (ee).[13]

Comparative Data: Reaction Conditions

| Synthetic Method | Key Starting Material | Key Reagents | Advantages | Disadvantages |

| Palladium Coupling | Halo-aminopyridine | Pd catalyst, ligand, acetate equivalent | High functional group tolerance, good yields.[18] | Catalyst cost, potential for side reactions (decarboxylation).[2] |

| Willgerodt-Kindler | Acetyl-aminopyridine | Sulfur, Morpholine | Operationally simple, good for terminal acids.[5] | Requires subsequent hydrolysis step, strong odor. |

| Arndt-Eistert | Aminopyridine carboxylic acid | Diazomethane, Ag₂O | Reliable one-carbon homologation, stereoretentive.[12] | Use of hazardous diazomethane.[11] |

| Strecker Synthesis | Pyridinecarboxaldehyde | NH₄Cl, KCN, Acid | Direct, classical route to α-amino acids.[1] | Use of highly toxic cyanide, produces racemates.[16] |

| Three-Component | Pyridine-N-oxide | Meldrum's acid derivative, nucleophile | High efficiency, builds complexity quickly.[3] | Scope can be limited by component reactivity. |

Conclusion and Future Outlook

The synthesis of substituted aminopyridine acetic acids is a well-developed field with a diverse array of reliable methods. The choice of synthetic route is a strategic decision based on the desired substitution pattern, availability of starting materials, and scale of the reaction. Palladium-catalyzed cross-coupling reactions offer versatility for C-C bond formation on the pyridine core, while classical methods like the Willgerodt-Kindler and Strecker syntheses remain indispensable for specific transformations.[2][5][14]

Future research will likely focus on developing more efficient and safer protocols, such as catalytic, asymmetric variations of these reactions and avoiding hazardous reagents like diazomethane and cyanide.[19] The continued exploration of novel multicomponent reactions will also be crucial for rapidly accessing diverse chemical libraries for high-throughput screening in drug discovery programs.[20]

References

- The Rising Star in Medicinal Chemistry: A Technical Guide to the Potential Applications of 2-Amino-2-(pyridin-2-YL)acetic Acid. Benchchem.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.

- An In-depth Technical Guide to 2-Amino-2-(pyridin-2-yl)acetic acid. Benchchem.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.

- Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. oaji.net.

- Arndt-Eistert Synthesis. Organic Chemistry Portal.

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.

- Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters.

- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. ResearchGate.

- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- Strecker amino acid synthesis. Wikipedia.

- Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.

- Willgerodt rearrangement. Wikipedia.

- Willgerodt-Kindler Reaction. SynArchive.

- Strecker Synthesis. Organic Chemistry Portal.

-

Arndt-Eistert Homologation. YouTube. Available at: [Link]

-

A review on recent advances for the synthesis of imidazo[1,2-a]pyridines. Royal Society of Chemistry. Available at: [Link]

- Arndt–Eistert reaction. Wikipedia.

- Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate.

- Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. PMC.

- A simple synthesis of aminopyridines: use of amides as amine source. SciELO.

-

Synthesis of Alpha-Amino Acids. Sketchy. Available at: [Link]

- A Comparative Analysis of Synthetic Routes to Aminopyrimidines: A Guide for Researchers. Benchchem.

- Arndt-Eister reaction. Chemistry LibreTexts.

- Willgerodt‐Kindler Reac1on. MSU chemistry.

- Willgerodt-Kindler Reaction. Organic Chemistry Portal.

- Ch27 : Strecker Synthesis of amino acids. University of Calgary.

-

Willgerodt‐Kindler Reaction. Wiley Online Library. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Arndt-Eistert Synthesis [organic-chemistry.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Strecker Synthesis [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 17. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Aminopyridine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of 2-Aminopyridine Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

The 2-aminopyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This six-membered heterocyclic compound, with an amino group at the C2 position, serves as a versatile template for the design of novel therapeutic agents.[4][5] Its unique electronic properties and capacity for hydrogen bonding allow for high-affinity interactions with various enzymes and receptors. This guide provides a comprehensive overview of the significant biological activities of 2-aminopyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Kinase Inhibition: A Dominant Therapeutic Strategy

The 2-aminopyridine scaffold is a prominent feature in numerous kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[6] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal pharmacophore for designing potent and selective inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Several 2-aminopyridine derivatives have been developed as potent PI3K inhibitors.

One notable example is a series of 2-aminopyridine derivatives designed as PI3Kδ inhibitors for hematological cancers.[7] Compound MR3278 from this series demonstrated superior PI3Kδ inhibitory activity with an IC50 of 30 nM and exhibited significant antiproliferative effects against acute myeloid leukemia (AML) cell lines.[7] Mechanistic studies revealed that MR3278 induces G2/M phase cell cycle arrest and apoptosis in a dose-dependent manner through the PI3K-dependent pathway.[7]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aminopyridine derivatives.

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses and cell growth. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.[8][9] The 2-aminopyridine scaffold has been successfully employed to develop selective JAK2 inhibitors.

Based on the structure of the known kinase inhibitor Crizotinib, a series of 2-aminopyridine derivatives were designed and synthesized.[10] Compound 21b from this series emerged as a potent and selective JAK2 inhibitor with an IC50 of 9 nM.[10] It displayed high selectivity for JAK2 over other JAK family members.[10] Further studies showed that compound 21b effectively inhibited the phosphorylation of JAK2 and its downstream signaling components, leading to significant antiproliferative activity in HEL cells, a human erythroleukemia cell line with a JAK2 mutation.[10]

Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Dual Inhibition

A novel approach in cancer therapy is the development of dual inhibitors that target multiple pathways simultaneously. Researchers have designed 2-aminopyridine-based derivatives that act as potent dual inhibitors of CDK9 and HDACs.[11] This dual inhibition is synergistic in producing enhanced antitumor effects. Compound 8e was identified as a potent inhibitor of both CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM), exhibiting antiproliferative activities against both hematological and solid tumor cells.[11]

Antimicrobial and Antiviral Activities

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminopyridine derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[12][13]

Antibacterial Activity

Several studies have highlighted the antibacterial efficacy of 2-aminopyridine derivatives, particularly against Gram-positive bacteria.[13][14][15] A series of 2-amino-3-cyanopyridine derivatives were synthesized and evaluated for their antimicrobial activity.[14][15] Compound 2c from this study showed potent activity against Staphylococcus aureus and Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) value of 0.039 µg/mL.[13][14][15] Molecular docking studies suggested that these compounds inhibit essential bacterial enzymes.[13]

Antifungal and Bactericidal Activity in Phytopathogens

Beyond human pathogens, 2-aminopyridine derivatives have also been investigated for their efficacy against plant pathogens. A study on 2-amino-5-substituted pyridine derivatives revealed notable fungicidal and bactericidal activity.[12] The position of substitution on the pyridine ring was found to be crucial for activity, with substitution at position 4 showing greater efficacy than at positions 3 or 6.[12]

Antiviral Potential

The 2-aminopyridine scaffold is present in drugs like Delavirdine, an anti-HIV agent, highlighting its potential in antiviral drug development.[1][2] While specific recent examples of novel antiviral 2-aminopyridine derivatives are less detailed in the provided search results, the chemical tractability of the scaffold makes it an attractive starting point for the development of new antiviral compounds. Some studies have explored related aminopyrazine derivatives, which have shown inhibitory effects against the measles virus.[16]

Modulation of Ion Channels

The principal mechanism of action for some aminopyridines is the blockade of voltage-gated potassium channels.[17][18] This activity is crucial for their use as research tools in characterizing potassium channel subtypes and has therapeutic applications.[17] Pyridine derivatives, in general, are known to modulate the behavior of several voltage-gated ion channels, including sodium (Nav), calcium (Cav), and potassium (Kv) channels. The regulation of ion channels by pyridine nucleotides is a key mechanism for integrating cellular ion transport with energetics.[19][20]

Other Notable Biological Activities

The versatility of the 2-aminopyridine scaffold extends to a variety of other therapeutic areas.

-

USP7 Inhibition: Novel 2-aminopyridine derivatives have been designed as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a key regulator of the p53 tumor suppressor pathway.[21] Compounds from this class have shown promising USP7 inhibitory activity and the ability to promote MDM2 degradation and p53 stabilization.[21]

-

BACE1 Inhibition: The 2-aminopyridine motif has been explored for the development of inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.[22]

-

Anti-inflammatory and Analgesic Effects: The 2-aminopyridine core is found in established anti-inflammatory drugs like Piroxicam.[1][3] This highlights the long-standing importance of this scaffold in developing treatments for inflammatory conditions.

Quantitative Data Summary

The following table summarizes the biological activity of representative 2-aminopyridine derivatives.

| Compound ID | Target | Biological Activity | IC50 / MIC | Cell Line / Organism | Reference |

| MR3278 | PI3Kδ | Inhibitory Activity | 30 nM | - | [7] |

| MR3278 | - | Antiproliferative | 2.6 µM | MOLM-16 | [7] |

| 21b | JAK2 | Inhibitory Activity | 9 nM | - | [10] |

| 8e | CDK9 | Inhibitory Activity | 88.4 nM | - | [11] |

| 8e | HDAC1 | Inhibitory Activity | 168.9 nM | - | [11] |

| Compound 7 | USP7 | Inhibitory Activity | 7.6 µM | - | [21] |

| Compound 2c | - | Antibacterial | 0.039 µg/mL | S. aureus, B. subtilis | [13][14][15] |

Experimental Protocols

General Synthesis of Substituted 2-Aminopyridines via Multicomponent Reaction

Multicomponent reactions (MCRs) provide an efficient route to synthesize diverse 2-aminopyridine derivatives.[6][13]

Step 1: Reactants A mixture of an enaminone (1 equivalent), malononitrile (1 equivalent), and a primary amine (1 equivalent) is prepared.[6]

Step 2: Reaction Conditions The reactants are mixed, often under solvent-free conditions, and heated to a specific temperature (e.g., 80-100 °C) for a defined period.[6]

Step 3: Work-up and Purification After the reaction is complete, the crude product is purified, typically by recrystallization or column chromatography, to yield the desired 2-aminopyridine derivative.

Caption: General workflow for the multicomponent synthesis of 2-aminopyridine derivatives.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2-aminopyridine derivative against a specific kinase.

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Test compound (2-aminopyridine derivative)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a microplate, add the kinase enzyme, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature for a defined period.

-

Stop the reaction and add the detection reagent to measure the amount of product formed (or ATP consumed).

-

Measure the signal using a microplate reader.

-

Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a 2-aminopyridine derivative that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strain

-

Growth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compound (2-aminopyridine derivative)

-

Positive control (standard antibiotic)

-

Negative control (medium only)

-

Microtiter plates

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare a serial dilution of the test compound in the growth medium in a microtiter plate.

-

Add the microbial inoculum to each well.

-

Include positive and negative controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth.

Conclusion

The 2-aminopyridine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent and selective kinase inhibition to broad-spectrum antimicrobial effects. The ongoing exploration of this chemical space, facilitated by efficient synthetic methodologies and sophisticated biological screening techniques, promises the development of novel and effective therapeutic agents for a wide range of diseases. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of 2-aminopyridine in their drug development endeavors.

References

-

Yin, L., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128. [Link]

-

Radwan, M. A., et al. (2011). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 977-985. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Ren, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 80, 129152. [Link]

-

Alkali Metals. Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. [Link]

-

Liu, D., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(5), 2465-2470. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Academia.edu. [Link]

-

Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22. [Link]

-

Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]

-

Munir, N., et al. (2024). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5226-5229. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. ResearchGate. [Link]

-

Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355. [Link]

-

Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 22-30. [Link]

-

Marinescu, M. (2017). 2-aminopyridine – a classic and trendy pharmacophore. ResearchGate. [Link]

-

Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]

-

Kibou, Z., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Semantic Scholar. [Link]

-

Request PDF. Access to 2‐Aminopyridines – Compounds of Great Biological and Chemical Significance. [Link]

-

Rusinov, V. L., et al. (2005). Synthesis and Antiviral Activity of 2-Amino-3-ethoxycarbonylpyrazine Derivatives. Pharmaceutical Chemistry Journal, 39(12), 658-661. [Link]

-

Vlase, L., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3329. [Link]

- Google Patents.

-

Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786. [Link]

-

IntechOpen. The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. [Link]

-

Olguín-Albuerne, M., & Camacho-Morales, A. (2013). Regulation of ion channels by pyridine nucleotides. Channels, 7(3), 169-179. [Link]

-

Olguín-Albuerne, M., & Camacho-Morales, A. (2013). Regulation of Ion Channels by Pyridine Nucleotides. Channels, 7(3), 169-179. [Link]

Sources

- 1. ijpbs.net [ijpbs.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. alkalimetals.com [alkalimetals.com]

- 18. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 19. Regulation of ion channels by pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of Ion Channels by Pyridine Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Pharmacological Utility of 2-(2-Aminopyridin-4-yl)acetic Acid Dihydrochloride: A Privileged Scaffold for Kinase Inhibition

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, it is crucial to distinguish between a finalized therapeutic agent and a foundational pharmacophore. 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride (CAS 2177266-06-5) is not a standalone drug with a singular biological target; rather, it is a highly privileged, commercially available chemical building block. Its primary "mechanism of action" (MoA) manifests when it is integrated into larger molecular architectures, where it acts as a potent, competitive "hinge binder" within the ATP-binding site of various kinases (e.g., PI3K, BTK, ALK, c-Met)[1][2][3].

This technical guide dissects the structural causality, binding mechanics, and self-validating experimental workflows required to leverage this specific scaffold in targeted kinase inhibitor development.

Structural Anatomy & Chemical Rationale

The molecule consists of three critical functional domains, each serving a distinct mechanistic purpose in rational drug design:

-

The 2-Aminopyridine Core: This is the primary pharmacophore. The pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic amine acts as a hydrogen bond donor. This bidentate system perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP, allowing it to anchor tightly to the backbone amide and carbonyl groups of the kinase hinge region[1][3].

-

The 4-Acetic Acid Moiety: Positioned strategically at the 4-position (para to the pyridine nitrogen), the acetic acid group provides a synthetic vector pointing directly toward the solvent-exposed channel or the DFG-out allosteric pocket. It allows for facile amide coupling with various lipophilic or polar amines to optimize pharmacokinetic properties and drive kinase selectivity[2].

-

Dihydrochloride Salt Form: The salt form is an intentional formulation choice that enhances aqueous solubility, prevents oxidative degradation of the electron-rich aminopyridine ring, and ensures precise stoichiometric handling during high-throughput library synthesis.

Mechanism of Action: The Hinge-Binding Paradigm

Kinases catalyze the transfer of the terminal phosphate of ATP to protein substrates. Inhibitors derived from 2-(2-Aminopyridin-4-yl)acetic acid function primarily as Type I or Type II ATP-competitive inhibitors.

-

Target Engagement: The 2-aminopyridine motif inserts into the hydrophobic adenine-binding pocket.

-

Bidentate Anchoring: It forms two crucial hydrogen bonds with the hinge region (e.g., Met1199 in ALK, Val848 in PI3Kβ, or Glu475/Thr474 in BTK)[1][2][3].

-

Vectorial Extension: The functionalized acetic acid linker extends outward, preventing the closure of the N- and C-lobes of the kinase, thereby locking the enzyme in a catalytically inactive conformation.

Logical flow of 2-aminopyridine target engagement and vectorial extension in kinase pockets.

Quantitative Data: Kinase Target Profiling

When functionalized via the acetic acid linker, the 2-aminopyridine scaffold exhibits distinct interaction profiles across different kinase families. The table below summarizes the structural causality of these interactions.

| Kinase Target | Inhibitor Class | Key Hinge Residues | Interaction Type | Scaffold Function |

| PI3Kβ | Type I | Val848 | Bidentate H-Bond | Two-point hinge binder; drives isoform selectivity[1] |

| BTK | Type II (Irreversible) | Glu475, Thr474 | Bidentate H-Bond | Anchors lipophilic tail into the allosteric pocket[2] |

| ALK | Type I | Glu1197, Met1199 | Bidentate H-Bond | Primary adenine mimic; prevents ATP binding[3] |

| VRK1/2 | Type I | Glu122, Leu124 | Bidentate H-Bond | Promotes folded P-loop conformation[4] |

Experimental Protocols: Scaffold to Lead Validation

To ensure scientific integrity, the following protocols represent a self-validating system for utilizing 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride in drug discovery. Every step includes a built-in validation metric to prevent the propagation of false positives.

Protocol A: Parallel Amide Coupling (Library Generation)

Objective: Functionalize the acetic acid vector to probe the kinase solvent channel.

-

Preparation: Dissolve 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride (1.0 eq) in anhydrous DMF. Causality: Add DIPEA (4.0 eq) to neutralize the dihydrochloride salt and free the carboxylic acid for activation, while maintaining a basic environment.

-

Activation: Add HATU (1.2 eq) at 0°C. Stir for 15 minutes to form the highly reactive O-7-azabenzotriazolyl ester.

-

Coupling: Add the target amine (1.2 eq, e.g., substituted anilines). Stir at room temperature for 12 hours.

-

Validation (Self-Correction): Monitor reaction completion via LC-MS. The presence of the unreacted active ester indicates the need for extended time or mild heating (40°C). Only proceed if purity is >95%.

-

Purification: Purify via preparative HPLC to yield the final functionalized derivative.

Protocol B: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Quantify the IC50 of the synthesized derivatives.

-

Reagent Assembly: Prepare a master mix containing the target kinase (e.g., BTK), a fluorescently labeled ATP-competitive tracer, and a Europium (Eu)-anti-tag antibody in assay buffer (HEPES, MgCl2, EGTA, Brij-35).

-

Compound Titration: Dispense the synthesized compounds in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

-

Incubation: Add the kinase master mix to the compounds. Incubate for 60 minutes at RT to allow equilibrium binding.

-

Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

-

Validation: Calculate the Z'-factor using DMSO (negative control) and a known reference inhibitor (positive control). Causality: A Z'-factor > 0.6 validates the assay integrity, ensuring that the signal-to-noise ratio is sufficient to trust the calculated IC50 values.

Protocol C: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

Objective: Orthogonal validation of direct target engagement (binding affinity) to rule out assay interference[4].

-

Preparation: Mix the purified kinase domain (2 µM) with SYPRO Orange dye (5x) in assay buffer.

-

Compound Addition: Add the synthesized 2-aminopyridine derivative (10 µM).

-

Thermal Melt: Subject the plate to a temperature gradient (25°C to 95°C at 1°C/min) in a qPCR machine.

-

Analysis: Calculate the shift in melting temperature (ΔTm). Causality: A positive ΔTm (>2°C) confirms that the compound has physically bound to and thermodynamically stabilized the kinase via hinge binding, ruling out false positives from the TR-FRET assay.

Step-by-step self-validating workflow from scaffold synthesis to lead identification.

Conclusion

The 2-(2-Aminopyridin-4-yl)acetic acid dihydrochloride scaffold is a master key in modern medicinal chemistry. By exploiting its intrinsic bidentate hydrogen-bonding capacity at the kinase hinge and utilizing the acetic acid moiety as a versatile synthetic vector, researchers can systematically construct highly potent and selective kinase inhibitors. The rigorous application of orthogonal validation techniques ensures that the pharmacological potential of this building block is fully realized without the risk of pursuing artifactual data.

References

-

Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif | PMC (NIH) | 1

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 | ACS Publications | 4

-

Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase | MDPI | 2

-

Molecular Anatomy of the EML4-ALK Fusion Protein for the Development of Novel Anticancer Drugs | Semantic Scholar | 3

Sources

- 1. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase | MDPI [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis and Application of 4-Substituted 2-Aminopyridines: A Technical Guide for Drug Discovery

Abstract

The 2-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically significant molecules. Its ability to engage in key hydrogen bonding interactions and serve as a versatile synthetic platform has cemented its status as a "privileged structure." The strategic introduction of substituents at the 4-position of this scaffold offers a powerful tool for modulating a compound's physicochemical properties, pharmacological activity, and pharmacokinetic profile. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of 4-substituted 2-aminopyridines. We will explore field-proven synthetic methodologies, delve into the causal relationships behind experimental choices, and highlight the therapeutic relevance of this remarkable class of compounds, grounding all claims in authoritative references.

Introduction: The Significance of the 4-Substituted 2-Aminopyridine Moiety

The 2-aminopyridine unit is a bioisostere for numerous functional groups, capable of acting as both a hydrogen bond donor and acceptor. This dual nature allows it to mimic interactions of purines, pyrimidines, and other nitrogenous bases, making it a frequent component in molecules targeting kinases, proteases, and other enzymes. Compounds containing this scaffold often exhibit high biological activity.[1] The substitution at the C4-position is particularly influential; it allows for the precise tuning of electronic properties, lipophilicity, and steric profile. These modifications can directly impact a molecule's target affinity, selectivity, metabolic stability, and overall drug-like properties.

For instance, the introduction of lipophilic or electron-withdrawing groups at C4 can enhance cell permeability and metabolic stability, crucial parameters in the optimization of a drug candidate. From kinase inhibitors in oncology to modulators of ion channels in neuroscience, the strategic derivatization of the 4-position has proven to be a successful strategy in the development of novel therapeutics.[2][3]

Core Synthetic Strategies: Accessing the Scaffold

The synthesis of 4-substituted 2-aminopyridines relies on a robust toolkit of organic reactions. The choice of synthetic route is often dictated by the nature of the desired C4-substituent and the availability of starting materials. The most prevalent and powerful approaches involve the functionalization of a pre-formed pyridine ring, typically starting from a commodity chemical like 4-chloro- or 4-bromo-2-aminopyridine.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are arguably the most versatile and widely employed methods for installing a diverse array of substituents at the C4-position.[4][5] These reactions offer high functional group tolerance, reliability, and atom economy.

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a premier method for introducing aryl and heteroaryl groups. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is essential. Often, a stable Pd(II) precatalyst like Pd(Cl)₂(dppf) or Pd(OAc)₂ is used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligand (e.g., dppf, SPhos, XPhos) is critical; bulky, electron-rich ligands stabilize the Pd(0) center and promote the key oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: An aqueous base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to facilitate the transmetalation step by forming a more nucleophilic boronate species. The choice of base can significantly impact reaction rate and yield.[5]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

For the installation of alkynyl substituents, which are valuable precursors for further transformations and can act as rigid linkers in drug design, the Sonogashira coupling is the method of choice. This reaction couples a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper(I) salts.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) species is the active catalyst.

-

Copper(I) Co-catalyst: Cu(I) salts, typically CuI, are crucial. The copper acetylide, formed in situ, is the key intermediate that undergoes transmetalation to the palladium center.

-

Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.

Synthesis via Nitropyridine Intermediates

An alternative and powerful strategy involves the reduction of a nitro group. This is particularly useful when the desired 4-substituent is already in place on a commercially available nitropyridine precursor.

The synthesis often starts with a compound like 2-amino-4-methyl-5-nitropyridine.[6] The nitro group is strongly electron-withdrawing, which can facilitate certain reactions, but its primary utility is as a synthetic handle that can be reliably reduced to the key amino group at a late stage.

Typical Reduction Conditions:

-

Catalytic Hydrogenation: H₂, Pd/C in a solvent like ethanol or ethyl acetate. This is a clean and efficient method.

-

Metal/Acid Reduction: Fe/HCl, SnCl₂/HCl, or Fe/NH₄Cl. These classic methods are cost-effective and robust, often used in large-scale synthesis.[7]

Table 1: Comparison of Key Synthetic Methodologies

| Method | C4-Substituent Introduced | Key Reagents | Advantages | Limitations |

| Suzuki-Miyaura | Aryl, Heteroaryl, Vinyl | Pd catalyst, Phosphine ligand, Boronic acid/ester, Base | Excellent functional group tolerance; vast commercial availability of boronic acids. | Boronic acids can be unstable; removal of boron-containing byproducts. |

| Sonogashira | Alkynyl | Pd catalyst, Cu(I) salt, Terminal alkyne, Amine base | Direct installation of alkynes; mild conditions. | Requires terminal alkynes; potential for alkyne homocoupling (Glaser coupling). |

| Nitro Group Reduction | Amino (from Nitro) | H₂/Pd-C, Fe/HCl, SnCl₂ | Utilizes readily available nitropyridine starting materials; reliable transformation. | Limited to installing an amino group; requires an additional synthetic step. |

Applications in Medicinal Chemistry & Drug Development

The 4-substituted 2-aminopyridine scaffold is a validated pharmacophore in numerous therapeutic areas. The C4-substituent often projects into a specific binding pocket of the biological target, allowing for the optimization of potency and selectivity.

Case Study: Kinase Inhibitors in Oncology

Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The 2-aminopyridine motif is exceptionally well-suited for this role. The C4-position often points towards the solvent-exposed region, providing an ideal vector for introducing substituents that can enhance potency or target specific sub-pockets. For example, the DNA-dependent protein kinase inhibitor AZD7648 features a complex substituent at the 4-position, which was installed via a Buchwald-Hartwig coupling reaction onto a 2-aminotriazolopyridine core derived from 2-amino-4-methyl-5-nitropyridine.[6]

Case Study: CNS-Active Agents

4-Aminopyridine (dalfampridine) itself is an approved drug for improving walking in patients with multiple sclerosis (MS).[8] Its mechanism involves blocking potassium channels. Research has focused on creating peptide derivatives of 4-aminopyridine to reduce its inherent toxicity while retaining or improving its therapeutic effect for neurodegenerative disorders like MS and Alzheimer's disease.[8] This highlights how modifying the core structure, even by creating prodrugs or peptide conjugates, leverages the fundamental activity of the aminopyridine core.

Materials:

-

2-Amino-4-chloropyridine (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) (3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Nitrogen (Inert Gas)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chloropyridine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive pressure of nitrogen, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

-

Degassing: Sparge the resulting suspension with a stream of nitrogen for 15 minutes to ensure the removal of dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 2-amino-4-(4-methoxyphenyl)pyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

The 4-substituted 2-aminopyridine framework remains a highly attractive and fruitful area for research in drug discovery. The synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, provide reliable and versatile access to a vast chemical space. As our understanding of disease biology deepens, the ability to rapidly synthesize and test diverse libraries of these compounds will be paramount. Future innovations will likely focus on more sustainable and efficient catalytic systems, such as those employing earth-abundant metals or photocatalysis, and the development of novel multicomponent reactions (MCRs) to build molecular complexity in a single, efficient step. [9][10][11]The continued exploration of this privileged scaffold promises to yield the next generation of innovative therapeutics.

References

-

Synthesis of multi-substituted 4-aminopyridines via ring-opening and recyclization reactions of 2-iminopyridines. RSC Advances. Available at: [Link]

-

Facile Synthesis of Functionalized 4-Aminopyridines. Royal Society of Chemistry. Available at: [Link]

- An improved process for producing aminopyridines.Google Patents.

-

Scheme 5: (a-b) Synthesis of 4-substituted 2-aminopyridine derivatives... ResearchGate. Available at: [Link]

-

Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. MDPI. Available at: [Link]

-